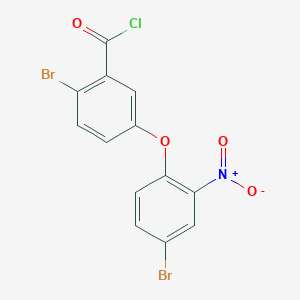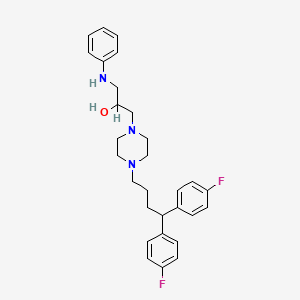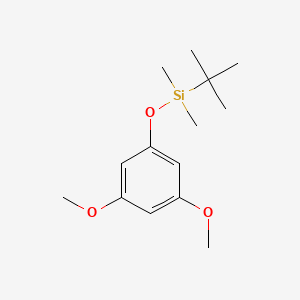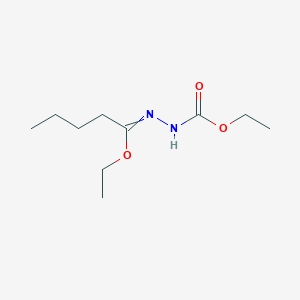
ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate
Overview
Description
Ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate typically involves the reaction of ethyl hydrazinecarboxylate with pentanal under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then stabilized by the ethoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH₂Cl₂).
Major Products Formed
Oxidation: Produces corresponding oxides and carboxylic acids.
Reduction: Yields primary or secondary amines.
Substitution: Results in various substituted hydrazones depending on the substituent used.
Scientific Research Applications
Ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1E)-N-ethoxycarbonylpentanehydrazonate: A geometric isomer with different spatial arrangement.
Methyl (1Z)-N-ethoxycarbonylpentanehydrazonate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (1Z)-N-methoxycarbonylpentanehydrazonate: Similar structure but with a methoxycarbonyl group.
Uniqueness
This compound is unique due to its specific geometric configuration (1Z) and the presence of the ethoxycarbonyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
ethyl N-ethoxycarbonylpentanehydrazonate |
InChI |
InChI=1S/C10H20N2O3/c1-4-7-8-9(14-5-2)11-12-10(13)15-6-3/h4-8H2,1-3H3,(H,12,13) |
InChI Key |
DCABISQJBAGJAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=NNC(=O)OCC)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B8521304.png)
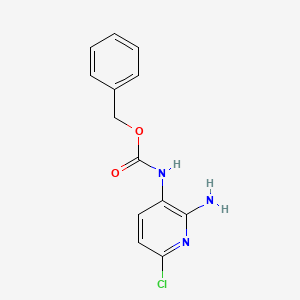
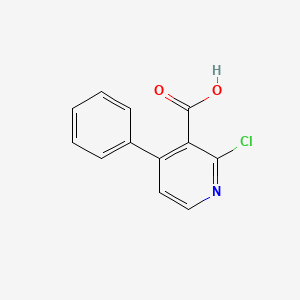
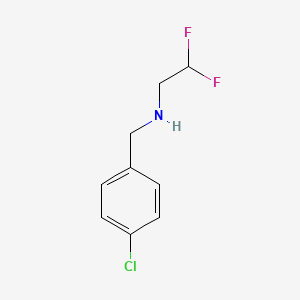

![3-Bromo-4-methylbenzo[d]isothiazole](/img/structure/B8521342.png)
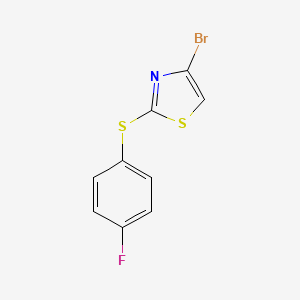
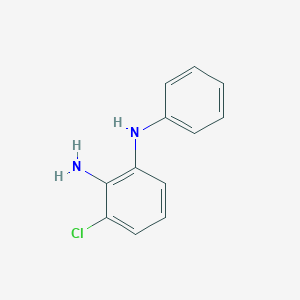
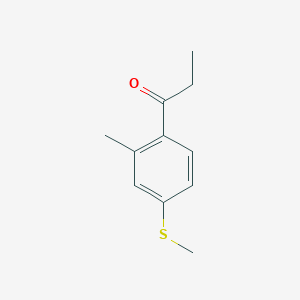
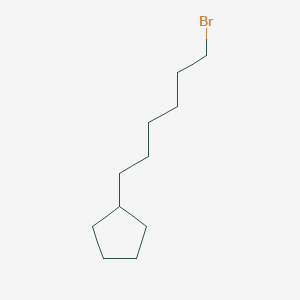
![2-{3-[(2-Aminoethyl)amino]-2-hydroxypropoxy}benzamide](/img/structure/B8521361.png)
